tert-Butyl 2-(6-chloropyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
1104643-30-2 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8/h4-6H,7H2,1-3H3 |
InChI Key |
MXZUYXCASZLGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tert Butyl 2 6 Chloropyridin 2 Yl Acetate
Established Synthesis Routes for tert-Butyl 2-(6-chloropyridin-2-yl)acetate
The most direct methods for synthesizing this compound rely on the formation of the tert-butyl ester from its carboxylic acid precursor.
The esterification of carboxylic acids with tert-butanol (B103910) to form tert-butyl esters is often challenging due to the steric hindrance of the tertiary alcohol and its propensity to dehydrate to isobutylene (B52900) under acidic conditions. asianpubs.org Consequently, direct Fischer esterification is less effective. Alternative methods have been developed to facilitate this transformation.
One common strategy involves activating the carboxylic acid. For instance, 2-(6-chloropyridin-2-yl)acetic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then react with tert-butanol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, to yield the desired tert-butyl ester. orgsyn.org
Another approach employs coupling agents or specialized catalysts. The use of acetic anhydride (B1165640) with a solid acid catalyst, such as Montmorillonite K-10, has been shown to be effective for the esterification of tert-butanol, achieving high conversion and selectivity. google.com Additionally, methods using 1-(tert-butoxycarbonyl)benzotriazole in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite can facilitate the esterification of various carboxylic acids with tert-butanol. researchgate.net
Table 1: Comparison of tert-Butylation Methods
| Method | Activating Agent/Catalyst | Base | Key Features |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride / Oxalyl Chloride | Pyridine / Triethylamine | Involves a two-step process: formation of the acid chloride followed by reaction with tert-butanol. orgsyn.org |
| Acid Anhydride Method | Acetic Anhydride / Mont K-10 | N/A | Utilizes a reusable solid acid catalyst, offering high conversion at room temperature. google.com |
| Coupling Agent Method | 1-(tert-butoxycarbonyl)benzotriazole | DMAP / Hydrotalcite | Effective for various carboxylic acids under relatively mild conditions. researchgate.net |
The primary precursor for the esterification methods described above is 2-(6-chloropyridin-2-yl)acetic acid. chemscene.com This key intermediate is most commonly synthesized via the hydrolysis of 2-(6-chloropyridin-2-yl)acetonitrile (B1591404). The hydrolysis can be carried out under either acidic or basic conditions. For example, heating the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding carboxylic acid.
The synthesis of the required acetonitrile (B52724) precursor is discussed in section 2.2.1. The availability of this acetic acid derivative, often as its hydrochloride salt, is crucial for the direct esterification routes to the target compound. chemscene.com
Alternative and Analogous Synthetic Pathways for Related Pyridine Acetates
Alternative synthetic strategies often involve the formation of the acetate (B1210297) functional group from other precursors or focus on the synthesis of analogous methyl and ethyl esters, which can sometimes be converted to the tert-butyl ester via transesterification, although this is less common for tertiary esters.
A versatile route to pyridine acetates begins with the corresponding acetonitrile derivative. chemicalbook.comsigmaaldrich.com 2-(6-Chloropyridin-2-yl)acetonitrile serves as a valuable intermediate. rdchemicals.com This compound can be prepared through the cyanomethylation of a suitable bromopyridine by nucleophilic substitution with lithioacetonitrile. chemicalbook.com
Once 2-(6-chloropyridin-2-yl)acetonitrile is obtained, it can be converted to the target ester. A direct conversion involves the alcoholysis of the nitrile in the presence of a strong acid. For instance, bubbling hydrogen chloride gas through a solution of the nitrile in tert-butanol would lead to the formation of the tert-butyl ester via a Pinner reaction, proceeding through an imidate intermediate. A more common two-step process involves the hydrolysis of the nitrile to 2-(6-chloropyridin-2-yl)acetic acid, as mentioned in section 2.1.2, followed by one of the specialized esterification methods.
The synthesis of methyl and ethyl 2-(6-chloropyridin-2-yl)acetate is more straightforward than their tert-butyl counterpart. chem-contract.combldpharm.com These esters are typically prepared via standard Fischer esterification. This involves refluxing the parent carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, in an excess of methanol (B129727) or ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. bldpharm.comchemicalbook.com The equilibrium of the reaction is driven towards the product by using the alcohol as the solvent.
Table 2: Synthesis of Methyl and Ethyl Esters
| Ester | Reagents | Conditions |
|---|---|---|
| Methyl 2-(6-chloropyridin-2-yl)acetate | 2-(6-chloropyridin-2-yl)acetic acid, Methanol, H₂SO₄ (cat.) | Reflux |
These methyl and ethyl esters are valuable intermediates in their own right and are listed by various chemical suppliers. chem-contract.combldpharm.combldpharm.comnih.gov
Tert-butyl groups are frequently incorporated into pyridine-based structures, particularly in the synthesis of chiral ligands for asymmetric catalysis. beilstein-journals.orgresearchgate.netnih.gov The tert-butyl group provides steric bulk, which can be crucial for inducing enantioselectivity in metal-catalyzed reactions.
One notable example is the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligands. beilstein-journals.orgresearchgate.netnih.gov Although this does not produce the target acetate, the methodologies are relevant. An efficient route starts from picolinic acid, which is amidated with (S)-tert-leucinol. The resulting amide alcohol is then cyclized to form the desired pyridinooxazoline framework. beilstein-journals.orgresearchgate.net This multi-step process highlights a strategy of building a complex pyridine derivative from a simple, commercially available precursor.
Another general strategy for synthesizing tert-butyl pyridine derivatives involves the regioselective addition of tert-butyl magnesium reagents to activated pyridine rings. researchgate.net This transition-metal-free method allows for the introduction of a tert-butyl group at a specific position on the pyridine ring, which can then be further functionalized. 4-tert-butylpyridine (B128874) is also used as a ligand in the synthesis of metal complexes and to enhance the performance of solar cells. semanticscholar.org These examples underscore the importance of tert-butyl pyridine scaffolds in materials science and catalysis.
Advanced Synthetic Techniques and Conditions
The synthesis of this compound relies on a variety of advanced organic chemistry techniques. These methods are designed to construct the core molecular framework and introduce the necessary functional groups with precision and efficiency. Key strategies include condensation reactions to form the pyridine ring, catalytic methods for esterification, and multi-component reactions for convergent synthesis.
Condensation Reactions in the Formation of Pyridine Acetate Derivatives
Condensation reactions are fundamental to the synthesis of the pyridine core of many derivatives. wikipedia.orgacsgcipr.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with amines, often resulting in the closure of the heterocyclic ring. baranlab.org
One of the classical methods is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to produce a dihydropyridine. gcwgandhinagar.comorganic-chemistry.org This intermediate can then be oxidized to the aromatic pyridine ring. organic-chemistry.org While the traditional Hantzsch synthesis produces symmetrical pyridines, modifications allow for the creation of unsymmetrical structures. baranlab.org
Another relevant approach is the Guareschi-Thorpe reaction , which synthesizes 2-pyridones from the condensation of a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. gcwgandhinagar.com The resulting pyridone can then be subjected to further chemical transformations to introduce the desired chloro- and acetate functionalities.
The Knoevenagel condensation is another powerful tool, where an active methylene (B1212753) compound reacts with a carbonyl group. wikipedia.org This reaction can be a key step in building the carbon backbone necessary for cyclization into the pyridine ring. gcwgandhinagar.com For instance, acrolein, formed via a Knoevenagel condensation, can react with acetaldehyde (B116499) and ammonia to yield a dihydropyridine, which is subsequently oxidized to pyridine. wikipedia.org Pyridine itself is often used as a basic, low-reactivity solvent in these types of condensation reactions. wikipedia.org
Catalytic Methodologies in Ester Formation and Functionalization
The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, with tert-butanol. Catalytic methods are crucial for achieving high yields and reaction rates in this transformation.
Esterification can be effectively catalyzed by acids. For example, the reaction of tert-butyl alcohol with acetic anhydride can be facilitated by the presence of a catalytic amount of anhydrous zinc chloride. orgsyn.org This method involves heating the mixture to reflux to drive the reaction to completion. orgsyn.org Alternatively, the direct reaction of a carboxylic acid with tert-butyl alcohol can be promoted by strong acid catalysts.
Another common approach involves activating the carboxylic acid. The use of acetyl chloride with tert-butyl alcohol in the presence of a base like dimethylaniline or pyridine is a well-established method for preparing tert-butyl esters. orgsyn.org In these reactions, pyridine not only acts as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that activates the acyl chloride. wikipedia.org
The table below summarizes various catalytic approaches for the formation of tert-butyl esters.
| Catalyst/Reagent System | Reactants | Key Features |
| Anhydrous Zinc Chloride | Carboxylic Anhydride + Alcohol | Requires heating to reflux. orgsyn.org |
| Pyridine / Dimethylaniline | Acyl Chloride + Alcohol | Pyridine acts as a base and catalyst. wikipedia.orgorgsyn.org |
| Strong Acid (e.g., H₂SO₄, HClO₄) | Carboxylic Acid + Alcohol | Classic Fischer-Speier esterification conditions. rsc.org |
| Boron-based Catalysts (e.g., B(OCH₂CF₃)₃) | Carboxylic Acid + Amine (Amidation) | Demonstrates the utility of ester solvents like tert-butyl acetate in related reactions, suggesting compatibility. rsc.org |
Multi-Component Reaction Strategies Involving Halogenated Pyridines
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.commdpi.com This approach enhances atom economy and reduces the number of synthetic and purification steps required compared to traditional linear syntheses. bohrium.com
The Hantzsch synthesis , previously mentioned as a condensation reaction, is a prime example of an MCR that can be adapted to produce functionalized pyridines. organic-chemistry.org By choosing appropriate starting materials, it is possible to construct a pyridine ring with a substitution pattern that can be readily converted to the desired 2-(6-chloropyridin-2-yl) structure.
Another versatile MCR for pyridine synthesis is the Bohlmann-Rahtz reaction , which builds the pyridine ring from enamines and alkynyl ketones. acsgcipr.org This method directly yields the aromatic pyridine product. acsgcipr.org By incorporating halogenated building blocks into these MCR schemes, it is possible to directly synthesize halogenated pyridines, which are valuable intermediates. For instance, a one-pot assembly of pyrido-fused tetrahydroquinolines has been achieved through the interaction of dihydroazines, aldehydes, and anilines, showcasing the power of MCRs in generating heterocyclic diversity. nih.gov
The general principle of these MCRs is the in-situ formation of intermediates that rapidly cyclize and aromatize to form the stable pyridine ring. acsgcipr.org The convergence and methodological simplicity of MCRs make them a highly attractive strategy in modern organic synthesis. bohrium.com
Solvent-Free Synthesis Methodologies for Related Imidazole Acetates
Drawing analogies from green chemistry approaches, solvent-free synthesis offers significant environmental and practical advantages, including reduced waste, lower costs, and often shorter reaction times. bohrium.comrsc.org While specific solvent-free protocols for this compound are not extensively documented, methodologies for related compounds provide a strong precedent.
For example, the acetylation of phenols and alcohols has been successfully performed under solvent-free conditions using a stoichiometric amount of acetic anhydride activated by a catalyst like vanadyl sulfate (B86663) (VOSO₄·5H₂O). nih.gov This method proceeds at room temperature and significantly reduces the environmental factor (E-factor) compared to traditional methods that use excess reagents and organic solvents. nih.gov
These solvent-free reactions can be facilitated by various activation methods, including conventional heating, microwave irradiation, or mechanochemistry (grinding). bohrium.comrsc.org Microwave-assisted, solvent-free synthesis has been particularly effective for preparing various heterocyclic compounds, including 2-amino-3-cyanopyridine (B104079) derivatives through a one-pot condensation. researchgate.net The application of such green methodologies to the esterification of 2-(6-chloropyridin-2-yl)acetic acid could provide a more sustainable route to the target compound.
Purification and Isolation Methodologies in Synthetic Protocols
The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For this compound, this typically involves a series of work-up and chromatographic procedures.
Following the esterification reaction, a standard work-up procedure begins with quenching the reaction, often by adding water. rsc.orgnih.gov The resulting mixture is then transferred to a separatory funnel for liquid-liquid extraction. The product is extracted into an organic solvent such as ethyl acetate or dichloromethane (B109758). nih.govorgsyn.org
The organic layer is then washed sequentially with various aqueous solutions to remove unreacted starting materials and catalysts. orgsyn.org
Acidic Wash: A wash with a dilute acid solution, such as 1 M aqueous KHSO₄, is used to remove basic impurities like pyridine or dimethylaniline. orgsyn.org
Basic Wash: A wash with a basic solution, like 10% potassium carbonate or saturated sodium bicarbonate, neutralizes and removes any unreacted acidic starting materials or acid catalysts. orgsyn.orgorgsyn.org
Brine Wash: A final wash with a saturated solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer. orgsyn.org
After the washing steps, the organic phase is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. nih.govorgsyn.org The drying agent is then removed by filtration. orgsyn.org
The solvent is subsequently removed from the purified organic solution using a rotary evaporator under reduced pressure. orgsyn.org If further purification is necessary, the crude product can be subjected to one of the following techniques:
Flash Column Chromatography: This is a common method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent) is chosen to separate the desired product from any remaining impurities. rsc.org
Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method. orgsyn.org
Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture.
The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Reactivity, Transformations, and Derivatization Strategies of Tert Butyl 2 6 Chloropyridin 2 Yl Acetate
Nucleophilic Substitution Reactions at the Chloropyridine Moiety
The chlorine atom on the pyridine (B92270) ring of tert-Butyl 2-(6-chloropyridin-2-yl)acetate is susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction, particularly at the C2 and C6 positions.
Amination Reactions via Nucleophilic Aromatic Substitution
The replacement of the chlorine atom with a nitrogen-containing nucleophile, known as amination, is a common transformation for 2-chloropyridines. This reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in many biologically active compounds. While specific studies detailing the amination of this compound are not extensively documented in readily available literature, the general reactivity of 2-chloropyridines suggests that it can readily undergo such transformations.
These reactions are typically carried out by heating the chloropyridine substrate with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and the reaction temperature are crucial parameters that can significantly influence the reaction rate and yield.
Table 1: Representative Amination Reactions of 2-Chloropyridines (Data below is illustrative of general 2-chloropyridine (B119429) reactivity and not specific to this compound due to a lack of specific literature data.)
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Product Type |
| Ammonia (B1221849) | - | Ethanol (B145695) | 150 | 2-Aminopyridine (B139424) derivative |
| Piperidine (B6355638) | K₂CO₃ | DMF | 100 | 2-(Piperidin-1-yl)pyridine derivative |
| Aniline | NaH | Toluene | 110 | 2-(Phenylamino)pyridine derivative |
| Morpholine | Cs₂CO₃ | Dioxane | 120 | 2-(Morpholino)pyridine derivative |
Alkoxylation and Other Nucleophilic Additions
In addition to amines, other nucleophiles such as alkoxides can displace the chloride ion. Alkoxylation reactions, for instance, involve the use of sodium or potassium alkoxides to introduce an alkoxy group at the C6 position of the pyridine ring, yielding the corresponding 6-alkoxypyridin-2-ylacetate derivative. These reactions are typically performed in the corresponding alcohol as the solvent or in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Other nucleophiles, including thiolates and carbanions, can also participate in nucleophilic aromatic substitution reactions with 2-chloropyridines, further highlighting the synthetic utility of this class of compounds.
Transformations of the Acetate (B1210297) Ester Functionality
The tert-butyl acetate group in this compound offers another avenue for chemical modification. The ester can be hydrolyzed, transesterified, or derivatized at the carbonyl group.
Hydrolysis and Transesterification Reactions
Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves treatment with a strong acid such as hydrochloric acid or trifluoroacetic acid in an aqueous or alcoholic solvent. Base-catalyzed hydrolysis, or saponification, is usually carried out with an alkali metal hydroxide (B78521), like sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent.
Transesterification, the conversion of one ester to another, can be accomplished by reacting the tert-butyl ester with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 2-(6-chloropyridin-2-yl)acetate.
Derivatization of the tert-Butyl Ester Group
The ester functionality can be converted into other functional groups. For instance, amidation of the ester to form an amide can be achieved by direct reaction with an amine at elevated temperatures or by first converting the ester to a more reactive species like an acyl chloride. The conversion to an acyl chloride can be accomplished using reagents such as thionyl chloride or oxalyl chloride, which can then be reacted with an amine to form the desired amide.
Cleavage of tert-Butyl Protecting Groups in Synthetic Sequences
The tert-butyl group is a common protecting group for carboxylic acids in multi-step organic synthesis due to its stability under many reaction conditions and its selective removal under acidic conditions. The cleavage of the tert-butyl ester in this compound to unmask the carboxylic acid is a key step in many synthetic routes.
This deprotection is most commonly achieved by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). The mild conditions required for the removal of the tert-butyl group make it orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules.
Table 2: Common Reagents for the Cleavage of tert-Butyl Esters (This table represents general methods for tert-butyl ester cleavage and is not based on specific documented reactions of this compound.)
| Reagent | Solvent | Temperature | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method. |
| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature | Aqueous workup is typically required. |
| Formic Acid | - | Room Temperature | Milder alternative to TFA. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A Lewis acid-based method. |
Oxidative and Reductive Manipulations of the Pyridine Ring System and Side Chain
The pyridine ring of this compound is susceptible to oxidative and reductive transformations, allowing for the introduction of new functionalities or saturation of the heterocyclic core.
Oxidative Manipulations: The nitrogen atom of the pyridine ring can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide exhibits altered electronic properties, which can influence the regioselectivity of subsequent reactions. For instance, the N-oxide can facilitate nucleophilic aromatic substitution at the C2 and C6 positions.
Reductive Manipulations: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The chlorine substituent may also be susceptible to hydrogenolysis under these conditions, leading to the corresponding piperidine acetate derivative.
The ester side chain can also be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tert-butyl ester to the corresponding primary alcohol, 2-(6-chloropyridin-2-yl)ethanol. Softer reducing agents, such as diisobutylaluminium hydride (DIBAL-H), may allow for the partial reduction to the corresponding aldehyde at low temperatures.
| Transformation | Reagent(s) | Product |
| N-Oxidation | m-CPBA or H₂O₂/catalyst | tert-Butyl 2-(6-chloro-1-oxido-pyridin-1-ium-2-yl)acetate |
| Ring Hydrogenation | H₂, Pd/C or PtO₂ | tert-Butyl 2-(6-chloropiperidin-2-yl)acetate |
| Ester Reduction (to alcohol) | LiAlH₄ | 2-(6-Chloropyridin-2-yl)ethanol |
| Ester Reduction (to aldehyde) | DIBAL-H | 2-(6-Chloropyridin-2-yl)acetaldehyde |
Coupling Reactions Involving the Pyridine Acetate Scaffold
The chlorine atom at the C6 position of the pyridine ring provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Methodologies for Arylation and Heteroarylation
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine derivative with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology is widely used for the synthesis of biaryl and heteroaryl-substituted pyridines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, a catalyst system comprising palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand like SPhos or XPhos, with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water is often effective.
Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the chloropyridine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The stereoselectivity of the reaction can often be controlled by the choice of reaction conditions.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond between the chloropyridine and a primary or secondary amine. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand, such as Josiphos or Xantphos, in the presence of a strong base like sodium tert-butoxide (NaOtBu). This allows for the synthesis of a wide range of substituted 2-aminopyridine derivatives.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method provides access to 2-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(OAc)₂, phosphine ligand, base | 2-Aryl/heteroaryl-pyridines |
| Heck-Mizoroki | Alkene | Pd catalyst, base | 2-Alkenyl-pyridines |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, phosphine ligand, strong base | 2-Amino-pyridines |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-pyridines |
Formation of More Complex Polycyclic Systems via Cyclization
The functional groups present in this compound and its derivatives can be utilized to construct more complex polycyclic systems through intramolecular cyclization reactions.
Following a cross-coupling reaction to introduce a suitable functional group, an intramolecular cyclization can be triggered. For example, after a Suzuki coupling with a 2-aminophenylboronic acid, the resulting product can undergo an intramolecular amidation or a Pictet-Spengler type reaction to form a fused tricyclic system.
Similarly, an intramolecular Heck reaction can be employed. If an alkene moiety is introduced at a suitable position, palladium-catalyzed intramolecular cyclization can lead to the formation of fused ring systems. The regioselectivity of the cyclization is often influenced by the length of the tether connecting the pyridine ring and the alkene.
Another strategy involves the generation of a carbanion from the active methylene (B1212753) group of the acetate side chain. This carbanion can then participate in an intramolecular nucleophilic substitution or addition reaction. For instance, if a suitable electrophilic center is introduced onto the pyridine ring or a side chain, an intramolecular cyclization can lead to the formation of a new ring.
Comparative Reactivity Analysis with Analogous Pyridine Derivatives
The reactivity of this compound can be better understood by comparing it with analogous pyridine derivatives.
Effect of the Ester Group: The tert-butyl ester group is sterically bulky, which can influence the rate and outcome of reactions involving the adjacent methylene group. Compared to a methyl or ethyl ester analog, the tert-butyl group may hinder the approach of bulky reagents. However, it is also more resistant to hydrolysis under basic conditions, which can be an advantage in certain cross-coupling reactions that require a basic medium. The electronic effect of the tert-butyl group is slightly electron-donating compared to a methyl group, which can have a minor influence on the acidity of the α-protons.
Effect of the Halogen Substituent: The chlorine atom at the C6 position is a good leaving group in nucleophilic aromatic substitution and a suitable partner for oxidative addition in palladium-catalyzed cross-coupling reactions. Its reactivity is generally lower than that of the corresponding bromo or iodo derivatives. This can be advantageous in achieving selective reactions in molecules containing multiple different halogen atoms. For instance, a Suzuki coupling can often be performed selectively at a bromo or iodo position while leaving the chloro group intact.
Effect of Substituents on the Pyridine Ring: The presence of other substituents on the pyridine ring can significantly alter the reactivity. Electron-donating groups (EDGs) will generally increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially slowing down nucleophilic aromatic substitution and some cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, facilitating nucleophilic attack and often accelerating cross-coupling reactions. The position of these substituents relative to the chloro and acetate groups will also play a crucial role in determining the regioselectivity of reactions.
| Analogous Derivative | Key Difference | Expected Impact on Reactivity |
| Ethyl 2-(6-chloropyridin-2-yl)acetate | Ester group | More prone to hydrolysis under basic conditions; less steric hindrance at the active methylene group. |
| tert-Butyl 2-(6-bromopyridin-2-yl)acetate | Halogen substituent | More reactive in cross-coupling reactions; potentially less selective in molecules with multiple halogens. |
| tert-Butyl 2-(4-methoxy-6-chloropyridin-2-yl)acetate | Electron-donating group | Increased electron density on the pyridine ring; may affect the rate and regioselectivity of reactions. |
| tert-Butyl 2-(4-nitro-6-chloropyridin-2-yl)acetate | Electron-withdrawing group | Decreased electron density on the pyridine ring; may facilitate nucleophilic substitution and alter cross-coupling reactivity. |
Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl 2 6 Chloropyridin 2 Yl Acetate
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
For tert-Butyl 2-(6-chloropyridin-2-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the methylene (B1212753) bridge, and the substituted pyridine (B92270) ring. The integration of these signals would confirm the number of protons in each environment.
The ¹³C NMR spectrum provides complementary information by identifying the number of non-equivalent carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the chloropyridine ring.
While specific, experimentally verified spectral data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | 120 - 155 |
| Methylene (-CH₂-) | 3.5 - 4.5 | 40 - 50 |
| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.6 | 25 - 30 (CH₃), 80 - 85 (Quaternary C) |
Mass Spectrometry: LC-MS and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of components in a mixture.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments. For this compound (molecular formula C₁₁H₁₄ClNO₂), the expected exact mass would be a key identifier.
Analysis of a structurally similar compound, tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate, shows predicted mass-to-charge ratios (m/z) for various adducts that would be analogous for the target compound, such as [M+H]⁺ and [M+Na]⁺. chemscene.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | ~228.0786 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and effective reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions is a key characteristic for its identification and quantification. While specific HPLC methods for this compound are proprietary or not publicly detailed, general methods for similar aromatic esters are widely used for purity analysis.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to assess purity and identify volatile impurities. A standard GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ensure the separation of components based on their boiling points and interactions with the stationary phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions and for preliminary purity checks. lcms.cz For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate its precise three-dimensional molecular structure, determine its crystal system, space group, and unit cell dimensions, and analyze its conformational properties in the solid state.
Further research, involving the successful crystallization of this compound and subsequent analysis by X-ray crystallography, would be required to provide the empirical data necessary for a complete solid-state structural characterization. Such a study would yield valuable insights into the molecule's spatial arrangement and intermolecular interactions.
Computational Chemistry Approaches to Tert Butyl 2 6 Chloropyridin 2 Yl Acetate
Molecular Modeling and Electronic Structure Calculations for Pyridine (B92270) Acetates
Molecular modeling of pyridine acetates, including tert-butyl 2-(6-chloropyridin-2-yl)acetate, typically begins with the construction of a three-dimensional model of the molecule. This is followed by geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation of the molecule. These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles.
The electronic structure of these compounds is of particular interest. The pyridine ring is an electron-deficient aromatic system, and its electronic properties are further modulated by the presence of a chlorine atom at the 6-position and an acetate (B1210297) group at the 2-position. The chlorine atom, being electronegative, withdraws electron density from the ring, while the acetate group can have more complex electronic effects. Electronic structure calculations can quantify these effects by determining atomic charges, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, in studies of substituted pyridine derivatives, molecular modeling has been instrumental in understanding their binding mechanisms with biological targets. nih.govfigshare.com
Below is a table of hypothetical, yet plausible, calculated geometric parameters for the optimized structure of this compound, based on general principles and data from related structures.
| Parameter | Value |
| C2-C(acetate) Bond Length (Å) | 1.51 |
| C6-Cl Bond Length (Å) | 1.74 |
| N1-C2-C3 Bond Angle (°) | 121.5 |
| C5-C6-Cl Bond Angle (°) | 119.8 |
| C3-C2-C(acetate)-C(O) Dihedral Angle (°) | 75.2 |
Note: These values are illustrative and would need to be confirmed by specific calculations for this molecule.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester group or the C-Cl stretch. rsc.orgnih.govresearchgate.net NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These predictions are invaluable for assigning the signals in ¹H and ¹³C NMR spectra.
The conformational preferences of the molecule are another important aspect that can be studied computationally. The tert-butyl group and the acetate linker introduce conformational flexibility. Quantum chemical calculations can be used to identify the different stable conformers and to determine their relative energies. researchgate.net For example, a conformational analysis of tert-butyl acetate has shown the existence of two main conformers. researchgate.net A similar analysis for this compound would likely reveal a preferred orientation of the tert-butyl and pyridine groups relative to each other.
The following table presents hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value |
| IR: C=O Stretch (cm⁻¹) | 1735 |
| IR: C-Cl Stretch (cm⁻¹) | 780 |
| ¹H NMR: Methylene (B1212753) Protons (ppm) | 3.85 |
| ¹³C NMR: Carbonyl Carbon (ppm) | 170.2 |
| ¹³C NMR: C6 Carbon (ppm) | 151.5 |
Note: These are representative values and the actual values would depend on the specific computational method and basis set used.
Reaction Pathway and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, computational methods can be used to model the reaction pathway and identify the transition states. A plausible synthetic route could involve the reaction of a 2-lithiated-6-chloropyridine with tert-butyl bromoacetate.
By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. Transition state theory can be used to calculate theoretical reaction rates. oberlin.edu Such computational studies have been instrumental in understanding complex organic reactions. rsc.org For example, computational analysis has been used to understand the substitution reactions of 2-chloropyridines. nih.gov
A hypothetical energy profile for a key step in the synthesis of this compound is presented in the table below.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Products | -20.1 |
Note: These values are for illustrative purposes to demonstrate the type of information that can be obtained from reaction pathway analysis.
Theoretical Studies on Reactivity and Selectivity
Theoretical studies can provide valuable predictions about the reactivity and selectivity of this compound in various chemical reactions. The presence of the chloro and acetate substituents on the pyridine ring influences its reactivity towards electrophilic and nucleophilic reagents.
Computational methods can be used to calculate various reactivity indices, such as the Fukui functions or the local softness, which can predict the most reactive sites in the molecule for different types of reactions. For example, in a nucleophilic aromatic substitution reaction, these indices can help predict whether the incoming nucleophile will attack at the C4 or C6 position of a substituted pyridine. The regioselectivity of such reactions is a well-studied area where computational chemistry has provided significant insights. wuxiapptec.comresearchgate.netwikipedia.org
Furthermore, computational studies can be employed to understand the directing effects of the existing substituents in potential further functionalization of the molecule. nih.govresearchgate.netresearchgate.net For instance, if one were to consider an electrophilic substitution on the pyridine ring, computational models could predict the most likely position of attack (C3, C4, or C5) based on the calculated charge distribution and the stability of the corresponding reaction intermediates.
The following table provides a hypothetical ranking of the reactivity of different positions on the pyridine ring of this compound towards a model nucleophile, based on calculated activation energies.
| Position of Nucleophilic Attack | Calculated Relative Activation Energy (kcal/mol) |
| C4 | 0 |
| C3 | +12.5 |
| C5 | +10.8 |
Note: This is a simplified, illustrative example. The actual reactivity would depend on the specific nucleophile and reaction conditions.
Applications of Tert Butyl 2 6 Chloropyridin 2 Yl Acetate in Organic Synthesis
Role as a Precursor for Complex Organic Molecules
Tert-butyl 2-(6-chloropyridin-2-yl)acetate is a valuable precursor for the synthesis of intricate organic molecules. The presence of the chloro substituent on the pyridine (B92270) ring allows for various cross-coupling reactions, while the acetate (B1210297) moiety can be further elaborated or modified. This dual reactivity enables chemists to construct complex molecular architectures. For instance, it can be utilized in the synthesis of bicyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The tert-butyl ester group can be selectively deprotected under acidic conditions to reveal a carboxylic acid, which can then participate in amide bond formations or other functional group transformations, further expanding the molecular complexity.
Intermediacy in the Synthesis of Specific Chemical Scaffolds
This compound serves as a crucial intermediate in the generation of specific chemical scaffolds that form the core of various biologically active compounds. The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. For example, derivatives of this compound can be used to synthesize substituted piperidines, which are prevalent in numerous drug candidates. nih.govbldpharm.com The strategic placement of the chloro and acetate groups allows for sequential and regioselective modifications, leading to the construction of diverse molecular frameworks.
Table 1: Examples of Chemical Scaffolds Derived from this compound
| Scaffold | Synthetic Utility |
| Substituted Pyridines | Core structures in pharmaceuticals and agrochemicals |
| Piperidines | Common motifs in drug discovery |
| Bicyclic Heterocycles | Rigid frameworks for medicinal chemistry |
| Spiro Compounds | Three-dimensional structures for novel therapeutics nih.gov |
Use as a Building Block for Agrochemicals and Other Industrial Chemicals
The pyridine moiety is a well-established toxophore in the agrochemical industry. Consequently, this compound and its derivatives are employed as key building blocks in the synthesis of novel herbicides and pesticides. The chloro-substituted pyridine core can be functionalized to interact with specific biological targets in pests and weeds. For instance, compounds containing a 4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetate structure have shown significant herbicidal activity. mdpi.com The versatility of this starting material allows for the creation of libraries of related compounds for screening and optimization of their biological activity.
Development of Pyridine-Containing Ligands in Asymmetric Catalysis
Pyridine-based ligands are of paramount importance in the field of asymmetric catalysis, where they can coordinate to metal centers and create a chiral environment for stereoselective transformations. This compound can be modified to produce novel pyridine-containing ligands. rsc.org The acetate side chain can be converted into various coordinating groups, and the substitution pattern on the pyridine ring can be altered to fine-tune the steric and electronic properties of the resulting ligand. nih.govmdpi.com These tailored ligands can then be used in a variety of catalytic asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions, to produce enantiomerically enriched products. nih.gov
Contribution to the Synthesis of Related Heterocyclic Systems, e.g., Imidazo[1,2-a]pyridines
This compound is instrumental in the synthesis of fused heterocyclic systems, with a notable example being imidazo[1,2-a]pyridines. beilstein-journals.org This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mdpi.com The synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative, which can be accessed from this compound, with an α-haloketone or a related synthon. nih.gov Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a convergent and efficient route to highly substituted imidazo[1,2-a]pyridines, where the substituents can be readily varied. nih.govbeilstein-journals.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Reagents for Enhanced Efficiency
The pursuit of enhanced efficiency in chemical synthesis is driving research away from traditional multi-step processes towards more streamlined and sustainable alternatives. For pyridine (B92270) derivatives, this includes the adoption of green chemistry principles and the development of novel reagents. researchgate.netacsgcipr.org
Green Chemistry Approaches: Future syntheses will increasingly incorporate green chemistry methodologies to minimize environmental impact and improve safety. nih.gov Techniques such as microwave-assisted synthesis are being explored to dramatically reduce reaction times and increase yields in the creation of pyridine derivatives. nih.gov For instance, one-pot multicomponent reactions under microwave irradiation have demonstrated the ability to produce complex pyridines in minutes with yields exceeding 80%, a significant improvement over conventional heating methods that can take several hours. nih.govbeilstein-journals.org
Advanced Reagents: The development of novel reagents for key transformations is another critical area. The tert-butylation of the carboxylic acid is a crucial step in the synthesis of the target compound. Traditional methods often involve harsh conditions or reagents that are difficult to handle. thieme.de Emerging research highlights simpler, safer, and more powerful tert-butylation reactions. For example, the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has been shown to facilitate the rapid and high-yield conversion of various carboxylic acids to their tert-butyl esters under mild conditions. thieme.deresearchgate.netorganic-chemistry.org Similarly, novel reagents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) are being developed for acid-catalyzed tert-butylation, offering stable, solid alternatives to gaseous or volatile reagents. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–9 hours nih.gov | 2–7 minutes nih.gov |
| Yield | 71%–88% nih.gov | 82%–94% nih.gov |
| Process | Requires refluxing in solvent nih.gov | Often solvent-free or in green solvents like ethanol (B145695) nih.gov |
Development of Advanced Catalytic Systems for Selective Functionalization
The functionalization of the pyridine ring is essential for creating derivatives with desired properties. However, achieving regioselectivity (the control of which position on the ring reacts) is a significant challenge due to the inherent electronic properties of pyridine. nih.govacs.org Advanced catalytic systems are at the forefront of addressing this challenge.
Transition-metal catalysis, particularly with palladium, has become a powerful tool for C-H activation, allowing for direct functionalization of the pyridine ring without the need for pre-functionalized starting materials. rsc.orgchemrxiv.org Research is focused on developing catalysts that can selectively target specific C-H bonds. For example, palladium-catalyzed reactions using specific directing groups can achieve high regioselectivity for ortho-alkenylation or arylation of pyridine N-oxides. acs.orglookchem.com This approach offers a complementary route to traditional methods, which might target different positions on the ring. lookchem.com
Future work will likely explore a wider range of transition metals (such as iron, copper, and rhodium) and ligand designs to fine-tune reactivity and selectivity. rsc.orgnih.gov The development of catalysts that can functionalize the C3 or C4 positions of the pyridine ring with high selectivity is a particularly active area of research, as these positions are often difficult to access. rsc.orgbenthamdirect.comeurekaselect.com Strategies involving the temporary distortion of the pyridine ring, guided by the "aryne distortion model," are also emerging as a way to control the regioselectivity of nucleophilic additions. nih.gov
Table 2: Examples of Advanced Catalytic Systems for Pyridine Functionalization
| Catalytic System | Type of Functionalization | Key Advantage | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | ortho-Alkenylation/Arylation of Pyridine N-Oxides | High site-selectivity at the 2-position | acs.orglookchem.com |
| FeCl₃ | Cyclization for Symmetrical Pyridines | Green, inexpensive catalyst, good functional group tolerance | rsc.org |
| iso-PrMgCl·LiCl | Regioselective Bromine-Magnesium Exchange | Allows for selective functionalization at the 3-position | rsc.org |
| BF₃·OEt₂ / Chloranil | Metal-Free Phosphonation | Completely regioselective for the C4-position | acs.org |
Integration with Flow Chemistry and Automated Synthesis Methodologies
To accelerate the discovery and development of new molecules, the fields of flow chemistry and automated synthesis are being increasingly integrated into the synthetic workflow for heterocyclic compounds. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. beilstein-journals.orgresearchgate.net For pyridine synthesis, flow chemistry has been successfully applied to classic reactions like the Bohlmann–Rahtz and Hantzsch syntheses, allowing for the continuous production of material without the need to isolate intermediates. beilstein-journals.orgresearchgate.net Combining flow systems with microwave irradiation can further enhance reaction rates and efficiency. beilstein-journals.org The development of multi-step flow processes, where sequential reactions are performed in-line, is a key trend that streamlines the synthesis of complex molecules and minimizes manual handling. uc.pt
Automated Synthesis: Automated synthesis platforms are revolutionizing the way chemical libraries are produced. researchgate.netresearchgate.net These systems can perform a wide range of reactions in a programmable and high-throughput manner. Cartridge-based systems, for example, provide pre-packaged reagents for common transformations like N-heterocycle formation and reductive amination, making the synthesis process accessible even to non-specialists. youtube.com By integrating automated synthesis with in-line analysis and purification, researchers can rapidly generate and screen libraries of pyridine derivatives, significantly accelerating the drug discovery process. rsc.org
Computational Design and Optimization of Reactions Involving Pyridine Acetates
Computational chemistry and in silico modeling are becoming indispensable tools for understanding reaction mechanisms and designing more efficient synthetic processes. auctoresonline.orgresearchgate.net
Mechanistic Insights: Density Functional Theory (DFT) calculations are being used to investigate the intricate mechanisms of reactions involving pyridines. rsc.orgnih.gov By modeling the potential energy surfaces of a reaction, researchers can identify key intermediates and transition states, providing insights into the factors that control reactivity and selectivity. nih.govacs.org For instance, computational studies have been used to elucidate the mechanism of palladium-catalyzed C-H functionalization and to understand the regioselectivity of nucleophilic substitution on pyridine rings. nih.govrsc.org This knowledge is crucial for optimizing reaction conditions and designing better catalysts. researchgate.net
Predictive Modeling and In Silico Design: Beyond mechanistic studies, computational tools are used to predict the properties of molecules and to design new compounds with desired activities. In silico screening of virtual libraries allows for the rapid identification of promising candidates for synthesis and biological testing. nih.govmalariaworld.org For example, virtual screening can be used to identify pyridine-based compounds that are likely to bind to a specific biological target. nih.gov This computational pre-selection process focuses synthetic efforts on the most promising molecules, saving time and resources. auctoresonline.org
By combining these emerging trends, the future of synthesizing and functionalizing compounds like tert-Butyl 2-(6-chloropyridin-2-yl)acetate is poised to become more efficient, selective, sustainable, and predictable.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(6-chloropyridin-2-yl)acetate with high yield and purity?
- Methodology :
- Esterification : React 6-chloropyridine-2-carboxylic acid with tert-butanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux .
- Alternative Route : Use tert-butyl bromoacetate in a nucleophilic substitution reaction with 6-chloro-2-pyridinemethanol under basic conditions (e.g., NaOEt) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via HPLC (>98%) .
Q. How can the structural integrity of tert-butyl 2-(6-chloropyridin-2-yl)acetate be confirmed?
- Characterization Techniques :
- NMR : Analyze ¹H/¹³C NMR to confirm the ester group (δ ~1.4 ppm for tert-butyl, δ ~4.5 ppm for acetate) and pyridine ring protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 242.07 (C₁₁H₁₅ClNO₂) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Risk Mitigation :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential inhalation toxicity (GHS Category 4) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong bases .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity compared to ethyl or methyl analogs?
- Mechanistic Insights :
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability under acidic conditions .
- Comparative Studies : Ethyl/methyl analogs (e.g., Ethyl 2-(6-chloropyridin-2-yl)acetate) show faster hydrolysis rates (t₁/₂ < 24 hrs in pH 7.4 buffer vs. >72 hrs for tert-butyl) .
Q. What strategies resolve contradictions in spectroscopic data during purity assessment?
- Troubleshooting :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted carboxylic acid or diastereomers). Adjust reaction stoichiometry or catalyst loading .
- Dynamic NMR : Resolve overlapping signals at variable temperatures (e.g., -40°C to 25°C) to confirm rotational barriers in the ester group .
Q. How can this compound serve as a precursor in drug discovery pipelines?
- Applications :
- Prodrug Synthesis : Hydrolyze the tert-butyl ester enzymatically (e.g., esterases) to release bioactive carboxylic acids for neurological or anti-inflammatory agents .
- Cross-Coupling Reactions : Functionalize the pyridine ring via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to diversify molecular scaffolds .
Q. What computational methods predict its interactions with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (docking score ≤ -7.5 kcal/mol) .
- MD Simulations : Simulate stability in lipid bilayers (GROMACS) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
